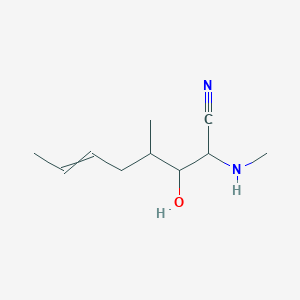![molecular formula C23H34N2O2 B14402885 4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] CAS No. 87618-18-6](/img/structure/B14402885.png)
4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group further substituted with ethyl and 2-methoxyethyl groups. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] typically involves the reaction of aniline derivatives with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the aniline groups. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is often carried out in large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process may involve multiple purification steps, including crystallization and distillation, to remove impurities and obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] exerts its effects involves interactions with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis[N,N-dimethylaniline]
- 4,4’-Methylenebis[N,N-diglycidylaniline]
- 4,4’-Methylenebis[aniline]
Uniqueness
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
87618-18-6 |
|---|---|
Formule moléculaire |
C23H34N2O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-ethyl-4-[[4-[ethyl(2-methoxyethyl)amino]phenyl]methyl]-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C23H34N2O2/c1-5-24(15-17-26-3)22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)25(6-2)16-18-27-4/h7-14H,5-6,15-19H2,1-4H3 |
Clé InChI |
VRYDYOOWINEUKD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
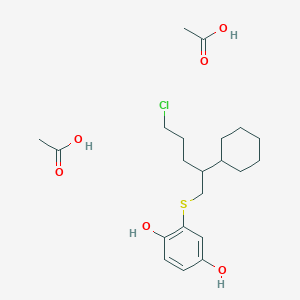
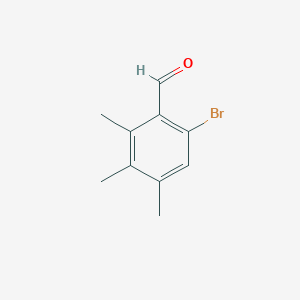
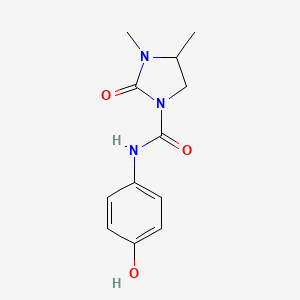
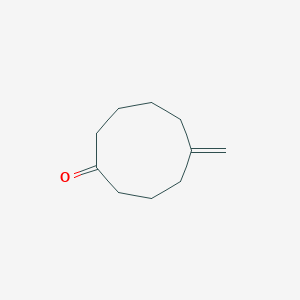

![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)

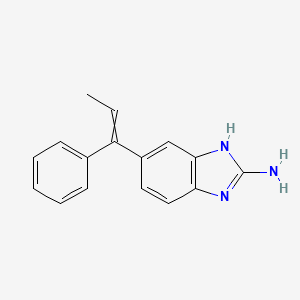
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
